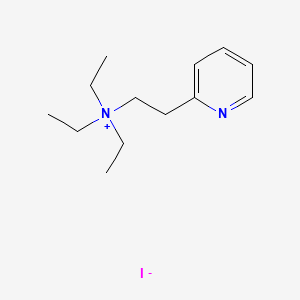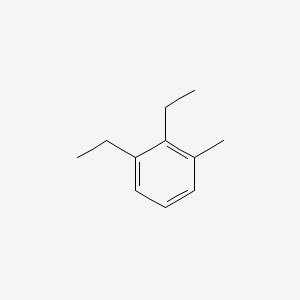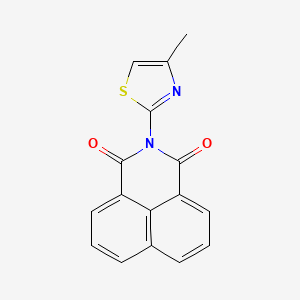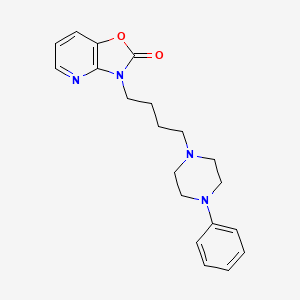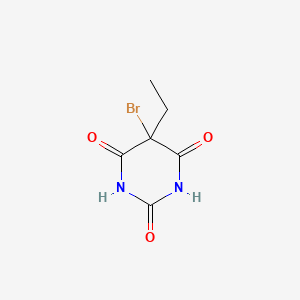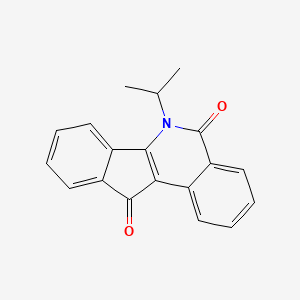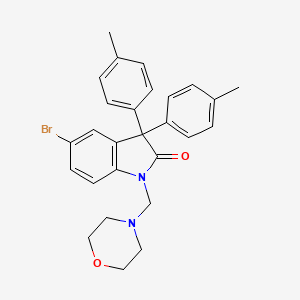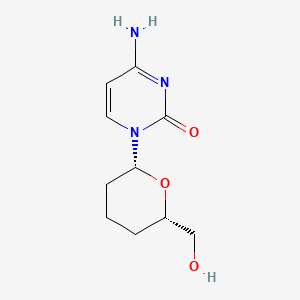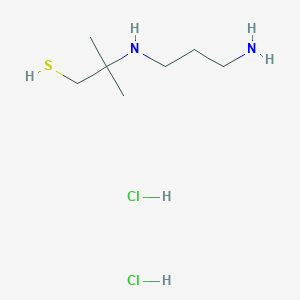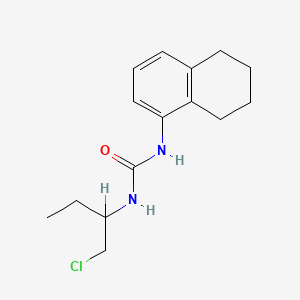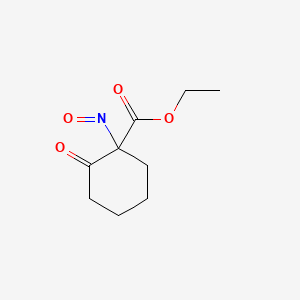
trans-4-Cyclohexylpyrrolidine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRANS-4-CYCLOHEXYL-L-PROLINE HCL: is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . It is a derivative of proline, an amino acid, and is characterized by the presence of a cyclohexyl group attached to the fourth carbon of the proline ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme inhibitors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TRANS-4-CYCLOHEXYL-L-PROLINE HCL typically involves the hydrogenation of TRANS-4-PHENYL-L-PROLINE. This process uses ruthenium on carbon as a catalyst, which is considered safer and more suitable for large-scale synthesis compared to platinum oxide . The reaction conditions include maintaining a specific pH and temperature to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of TRANS-4-CYCLOHEXYL-L-PROLINE HCL may involve the use of L-pyroglutamic acid as a starting material. This method includes several steps such as alkylation, hydrolysis, and reduction, with careful control of reaction conditions to avoid the use of highly pyrophoric reagents .
化学反応の分析
Types of Reactions: TRANS-4-CYCLOHEXYL-L-PROLINE HCL undergoes various chemical reactions, including:
Hydrogenation: Reduction of phenyl moiety to cyclohexyl group.
Substitution Reactions: Involving the replacement of functional groups under specific conditions.
Common Reagents and Conditions:
Ruthenium on carbon: for hydrogenation.
Aqueous sodium hydroxide: for maintaining pH during reactions.
Major Products: The major product formed from these reactions is TRANS-4-CYCLOHEXYL-L-PROLINE HCL itself, which is used as an intermediate in further chemical syntheses .
科学的研究の応用
TRANS-4-CYCLOHEXYL-L-PROLINE HCL has several applications in scientific research:
作用機序
The mechanism of action of TRANS-4-CYCLOHEXYL-L-PROLINE HCL involves its role as an intermediate in the synthesis of angiotensin-converting enzyme inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The molecular targets include the angiotensin-converting enzyme and related pathways involved in blood pressure regulation .
類似化合物との比較
TRANS-4-PHENYL-L-PROLINE: The precursor in the synthesis of TRANS-4-CYCLOHEXYL-L-PROLINE HCL.
L-PYROGLUTAMIC ACID: Another starting material used in alternative synthetic routes.
Uniqueness: TRANS-4-CYCLOHEXYL-L-PROLINE HCL is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of pharmaceuticals highlights its importance in medicinal chemistry .
特性
分子式 |
C11H20ClNO2 |
|---|---|
分子量 |
233.73 g/mol |
IUPAC名 |
(2R,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h8-10,12H,1-7H2,(H,13,14);1H/t9-,10+;/m0./s1 |
InChIキー |
BHGFUQJUTOVQOS-BAUSSPIASA-N |
異性体SMILES |
C1CCC(CC1)[C@H]2C[C@@H](NC2)C(=O)O.Cl |
正規SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


